![molecular formula C13H15NO2Si B14178401 Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane CAS No. 922528-75-4](/img/structure/B14178401.png)
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a nitrophenyl group. This compound is notable for its unique structural features, which include multiple bonds and aromaticity, making it a subject of interest in various fields of chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane typically involves the coupling of a trimethylsilyl-substituted alkyne with a nitrophenyl-substituted alkene. This process can be achieved through various methods, including:
Sonogashira Coupling: This method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl[4-(4-methylphenyl)but-3-en-1-yn-1-yl]silane: Similar structure but with a methyl group instead of a nitro group.
Trimethyl[4-(4-chlorophenyl)but-3-en-1-yn-1-yl]silane: Contains a chlorine atom instead of a nitro group.
Uniqueness
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
922528-75-4 |
|---|---|
Molekularformel |
C13H15NO2Si |
Molekulargewicht |
245.35 g/mol |
IUPAC-Name |
trimethyl-[4-(4-nitrophenyl)but-3-en-1-ynyl]silane |
InChI |
InChI=1S/C13H15NO2Si/c1-17(2,3)11-5-4-6-12-7-9-13(10-8-12)14(15)16/h4,6-10H,1-3H3 |
InChI-Schlüssel |
CBDNGPFALRBGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


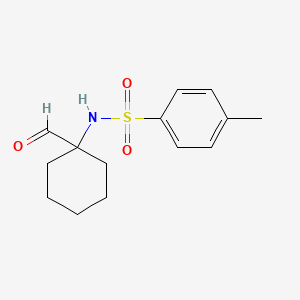
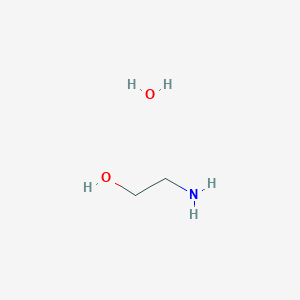
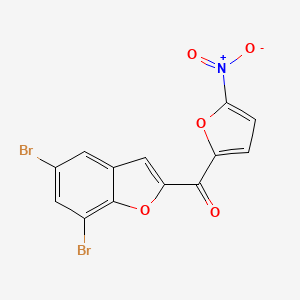

![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
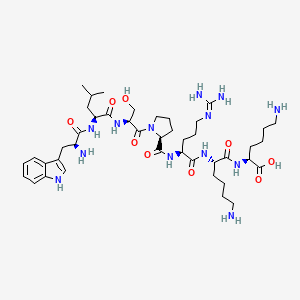
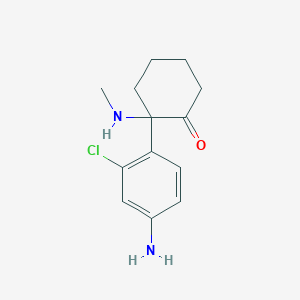
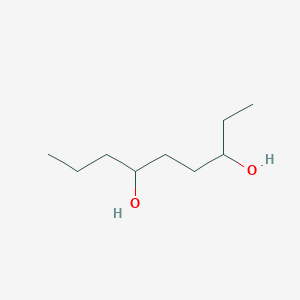
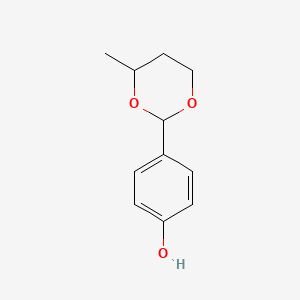
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)

![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
